2-Cyclohexyl-3-oxopentanenitrile
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Overview
Description
2-Cyclohexyl-3-oxopentanenitrile is an organic compound with the molecular formula C11H17NO It is a nitrile derivative featuring a cyclohexyl group attached to a pentanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-3-oxopentanenitrile can be achieved through multi-component reactions. One such method involves the reaction of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile. This reaction is regio- and chemoselective, leading to the formation of the desired product under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized in research laboratories using the aforementioned multi-component reaction, which can be scaled up for larger production if needed.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-3-oxopentanenitrile can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Peroxycarboxylic acids are commonly used for the oxidation of alkenes to form oxacyclopropane rings.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be used to reduce the nitrile group.
Substitution: Various nucleophiles can be used in substitution reactions to replace the nitrile group.
Major Products Formed
Oxidation: Oxacyclopropane rings.
Reduction: Primary amines.
Substitution: Compounds with different functional groups replacing the nitrile group.
Scientific Research Applications
2-Cyclohexyl-3-oxopentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-3-oxopentanenitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then interact with various biological pathways. The cyclohexyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarbonitrile: Similar structure but lacks the oxopentane group.
3-Oxopentanenitrile: Lacks the cyclohexyl group.
Uniqueness
2-Cyclohexyl-3-oxopentanenitrile is unique due to the presence of both the cyclohexyl and oxopentane groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-cyclohexyl-3-oxopentanenitrile |
InChI |
InChI=1S/C11H17NO/c1-2-11(13)10(8-12)9-6-4-3-5-7-9/h9-10H,2-7H2,1H3 |
InChI Key |
QTUITOWSNDQCKA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C#N)C1CCCCC1 |
Origin of Product |
United States |
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